molecular formula C21H20N2O5 B239764 N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B239764
M. Wt: 380.4 g/mol
InChI Key: FDUIDBHTGCMMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as MPAF, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAF is a furamide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide is believed to exert its effects through various mechanisms, including the modulation of ion channels, inhibition of angiogenesis, and induction of apoptosis. N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to interact with various proteins, including TRPV1, a calcium channel, and Hsp90, a chaperone protein.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of ion channels. N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been found to have anti-inflammatory effects and to protect against oxidative stress. In addition, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been studied for its potential as a drug delivery system, with promising results.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in lab experiments is its potential to modulate ion channels, which could have implications for the treatment of neurological disorders. N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has also been found to have anti-inflammatory effects and to protect against oxidative stress, which could have applications in various research areas. However, one limitation of using N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug delivery systems. Additionally, the use of N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide in combination with other compounds could be explored for its potential synergistic effects. Overall, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has shown promise as a chemical compound with potential applications in various scientific research areas.

Synthesis Methods

The synthesis of N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves a series of chemical reactions, starting with the reaction between 2-methoxy-4-nitroaniline and 4-methylphenol to form 2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}aniline. This compound is then reacted with furfurylamine to form N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and pharmacology. In cancer research, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been found to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In pharmacology, N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been studied for its potential as a drug delivery system.

properties

Product Name

N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-methoxy-4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-14-5-8-16(9-6-14)28-13-20(24)22-15-7-10-17(19(12-15)26-2)23-21(25)18-4-3-11-27-18/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

FDUIDBHTGCMMQG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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